molecular formula C7H13NO2 B12556536 Butanamide, 2-formyl-N,N-dimethyl- CAS No. 143919-71-5

Butanamide, 2-formyl-N,N-dimethyl-

Cat. No.: B12556536
CAS No.: 143919-71-5
M. Wt: 143.18 g/mol
InChI Key: STRGHBRAPQLPHC-UHFFFAOYSA-N
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Description

Butanamide, 2-formyl-N,N-dimethyl- is an organic compound with the molecular formula C7H13NO2 It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-formyl-N,N-dimethyl- typically involves the reaction of butyric acid derivatives with dimethylamine. One common method is the reaction of butyryl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Butanamide, 2-formyl-N,N-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-formyl-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Butanoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Butanamide, 2-formyl-N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Butanamide, 2-formyl-N,N-dimethyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbutyramide: Similar in structure but lacks the formyl group.

    N,N-Dimethylacetamide: Similar amide structure with an acetyl group instead of a butanoyl group.

    N,N-Dimethylpropionamide: Similar amide structure with a propionyl group.

Uniqueness

Butanamide, 2-formyl-N,N-dimethyl- is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar amides and contributes to its specific applications in research and industry.

Properties

CAS No.

143919-71-5

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-formyl-N,N-dimethylbutanamide

InChI

InChI=1S/C7H13NO2/c1-4-6(5-9)7(10)8(2)3/h5-6H,4H2,1-3H3

InChI Key

STRGHBRAPQLPHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C(=O)N(C)C

Origin of Product

United States

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